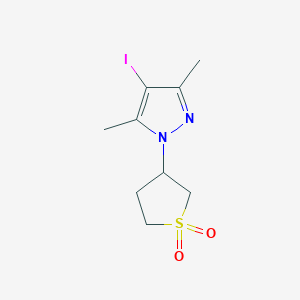
1-(4-chlorobenzyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorobenzyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea, also known as CUCB80, is a synthetic compound that has been used in scientific research for its potential therapeutic benefits. CUCB80 is a urea derivative that has been shown to have neuroprotective effects in various animal models of neurological disorders.
Applications De Recherche Scientifique
Synthesis and Chemical Properties :
- A study described the synthesis of compounds with the benz[h]imidazo[1,2‐c]quinazoline ring system, including derivatives of urea (Petridou-Fischer & Papadopoulos, 1984).
- Another research focused on the synthesis of 1-methyl-3-(2-(sulfooxy)ethyl)-1H-imidazol-3-ium chloride as a catalyst for the synthesis of dihydropyrimidinones, highlighting the utility of similar imidazole urea derivatives in chemical reactions (Sajjadifar, Nezhad & Darvishi, 2013).
Biological Activities and Applications :
- Novel urea derivatives, including 1-(1-alkyl-4-aryl-4,5-dihydro-1H-imidazo) variants, were synthesized and evaluated for central nervous system activity, indicating potential pharmacological applications (Szacon et al., 2015).
- A study on novel 1,2,4-oxadiazoles, including a compound structurally similar to 1-(4-chlorobenzyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea, demonstrated potent and selective histamine H3 receptor antagonist properties (Clitherow et al., 1996).
- Imidazole urea derivatives containing dioxaphospholanes were synthesized and their antimicrobial evaluation was conducted, showing potential in antimicrobial applications (Rani et al., 2014).
Chemical Reactions and Synthesis Techniques :
- Synthesis techniques for N,N′-disubstituted ureas containing polycyclic fragments, like the adamantane fragment, were developed, which could be relevant for synthesizing similar structures (Danilov, Burmistrov & Butov, 2020).
- Research on N-acyl cyclic urea derivatives, similar in structure to the compound of interest, provided insights into the synthesis and characterization of these compounds (Yang & Gao, 2012).
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-(2-methylimidazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O/c1-11-16-6-8-19(11)9-7-17-14(20)18-10-12-2-4-13(15)5-3-12/h2-6,8H,7,9-10H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJFHFOMPQDDLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4'-[(benzylamino)sulfonyl]-N-(2-chlorobenzyl)biphenyl-3-carboxamide](/img/structure/B2427969.png)

![N1-(4-fluorobenzyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2427973.png)




![2-((2-methoxyethyl)amino)-3-(4-methoxyphenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2427981.png)


![2-(3-Chlorophenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole](/img/structure/B2427987.png)

